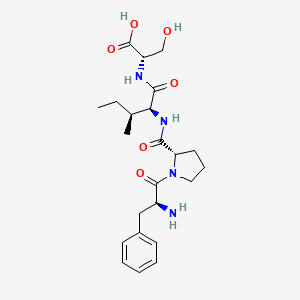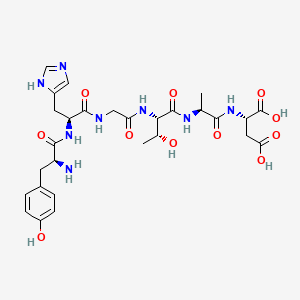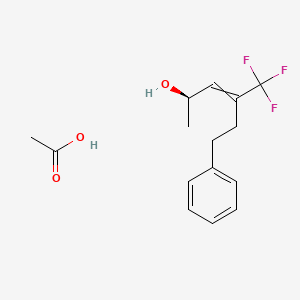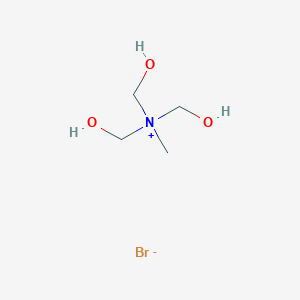
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrobromic acid. The reaction proceeds through a Mannich-type reaction, where the amine reacts with formaldehyde to form a hydroxymethyl intermediate, which then reacts with hydrobromic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactants are mixed in stoichiometric amounts, and the reaction is allowed to proceed to completion. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in the presence of a suitable solvent like acetone or ethanol.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding halide salts.
Wissenschaftliche Forschungsanwendungen
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Utilized in drug formulations to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Applied in the production of personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged cell membranes, leading to increased permeability and disruption of cellular processes. This interaction can also enhance the solubility and stability of various compounds in solution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-: Similar in structure but differs in the length of the carbon chain and the presence of additional hydroxyl groups.
Triethanolamine: Another quaternary ammonium compound with three hydroxyl groups, commonly used as a surfactant and emulsifier.
Uniqueness
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide is unique due to its specific combination of hydroxyl and quaternary ammonium groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility enhancement and surface activity.
Eigenschaften
CAS-Nummer |
652978-16-0 |
|---|---|
Molekularformel |
C4H12BrNO3 |
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
tris(hydroxymethyl)-methylazanium;bromide |
InChI |
InChI=1S/C4H12NO3.BrH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KTSZHHUWHFAGCP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](CO)(CO)CO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)

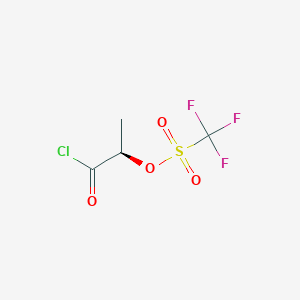
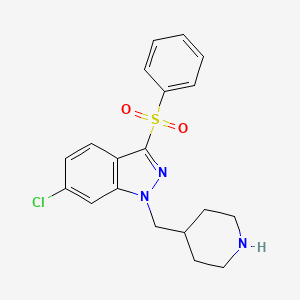
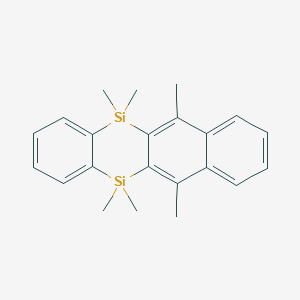
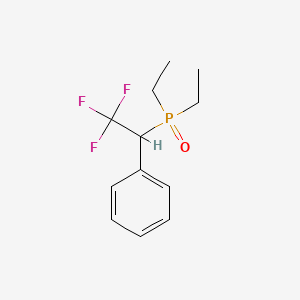
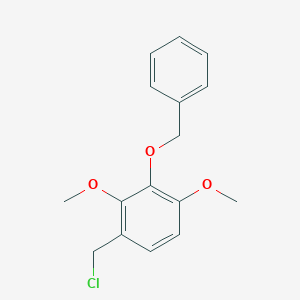
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)

![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
